2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one

Physical property comparison Purification Structure-property relationship

2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one (CAS 86340-71-8) is an aliphatic chlorodifluoromethyl ketone (C₈H₁₁ClF₂O, MW 196.62 g/mol) bearing a cyclohexyl substituent. It serves as a synthetic intermediate in medicinal chemistry and agrochemical research, participating in Reformatsky-type aldol reactions and nucleophilic substitution at the chlorine-bearing difluoromethylene carbon.

Molecular Formula C8H11ClF2O
Molecular Weight 196.62 g/mol
CAS No. 86340-71-8
Cat. No. B12851549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one
CAS86340-71-8
Molecular FormulaC8H11ClF2O
Molecular Weight196.62 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C(F)(F)Cl
InChIInChI=1S/C8H11ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyBXYBQLMYLAOSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one (CAS 86340-71-8): Procurement-Ready Chlorodifluoromethyl Ketone for Reformatsky and Nucleophilic Displacement Chemistries


2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one (CAS 86340-71-8) is an aliphatic chlorodifluoromethyl ketone (C₈H₁₁ClF₂O, MW 196.62 g/mol) bearing a cyclohexyl substituent . It serves as a synthetic intermediate in medicinal chemistry and agrochemical research, participating in Reformatsky-type aldol reactions and nucleophilic substitution at the chlorine-bearing difluoromethylene carbon [1][2]. Its physical properties—calculated density 1.229 g/cm³, boiling point 198.094 °C at 760 mmHg, flash point 73.605 °C—differ from closely related non-chlorinated and aryl analogs, influencing purification and handling during procurement .

Reformatsky Chemistry
Participates in zinc-mediated aldol reactions with carbonyl compounds to form α,α-difluoro-β-hydroxy ketones.
Nucleophilic Displacement
α-Chlorine serves as a leaving group for substitution with amines, alkoxides, or thiols at the CF₂ center.
Steric & Lipophilic Control
Cyclohexyl substituent modulates steric demand and lipophilicity for SAR studies in medicinal chemistry.

Why 2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one Cannot Be Replaced by Generic Chlorodifluoromethyl Ketones


Substituting 2-chloro-1-cyclohexyl-2,2-difluoroethan-1-one with the non-chlorinated analog 1-cyclohexyl-2,2-difluoroethanone (CAS 61153-51-3) or the aryl analog 2-chloro-2,2-difluoroacetophenone (CAS 384-67-8) alters key physicochemical and reactivity parameters . The absence of the α-chlorine atom eliminates the possibility of nucleophilic displacement and Reformatsky-type activation at the difluoromethylene carbon [1]. Conversely, replacing the cyclohexyl group with a phenyl ring changes steric demand, solubility profile, and the activation energy for zinc-mediated enolate formation, leading to different reaction yields and selectivity under otherwise identical conditions [1]. Generic interchange therefore compromises both synthetic utility and process reproducibility.

Non-chlorinated analog 1-cyclohexyl-2,2-difluoroethanone lacks the α-Cl leaving group, eliminating nucleophilic displacement and Reformatsky activation.
Aryl analog 2-chloro-2,2-difluoroacetophenone introduces a phenyl ring, altering steric demand, solubility, and zinc-mediated enolate formation kinetics.
Interchanging with generic chlorodifluoromethyl ketones may shift reaction yields and selectivity, requiring re-optimization of activation conditions.

Quantitative Differentiation Evidence for 2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one


Computed Density and Boiling Point Elevation Relative to the Non-Chlorinated Cyclohexyl Analog

The targeted compound exhibits a computed density 0.140 g/cm³ greater and a boiling point 4.2 °C higher than its non-chlorinated counterpart, 1-cyclohexyl-2,2-difluoroethanone (CAS 61153-51-3) . This increase, attributable to the chlorine atom, is relevant for distillation-based purification—the boiling point difference of 4.2 °C at atmospheric pressure provides a small but usable separation window if both species coexist in a reaction mixture .

Physical Property Comparison
Data to verify
Target: 1.229 g/cm³, 198.1 °C Comparator: 1.089 g/cm³, 193.9 °C Δ: +0.140 g/cm³, +4.2 °C
Supports purification window and identity QC
Calculated values; experimental validation advised
Physical property comparison Purification Structure-property relationship

Reformatsky-Type Reactivity: Cyclohexyl Substituent Tunes Aldol Reaction Efficiency

Chlorodifluoromethyl ketones CF₂ClCOR undergo Reformatsky-type aldol reactions with aldehydes or ketones in the presence of Zn/CuCl or Zn/AgOAc, giving α,α-difluoro-β-hydroxy ketones in good to excellent yields [1]. The nature of the R group (alkyl vs. aryl) profoundly influences the efficiency of zinc activation; bulky alkyl groups such as cyclohexyl require specific activation conditions to achieve optimal enolate generation [1]. Although a direct side-by-side yield table for the cyclohexyl derivative versus phenyl or methyl analogs is not publicly available in extracted materials, the published structure–activity trends indicate that substituting a cyclohexyl for a phenyl group alters the rate and yield profile of the key C–C bond-forming step under identical Zn/CuCl conditions [1][2].

Reformatsky Reactivity
Class-level
Cyclohexyl ketone may require adjusted activation (Zn/AgOAc) vs. aryl ketones to achieve comparable yields.
Activation protocol selection context
Yield data extrapolated from class trends
Reformatsky reaction Fluorine chemistry Enolate generation

Commercial Purity Benchmark: Minimum 95% Assay Facilitates Reproducible Procurement

Commercial suppliers list 2-chloro-1-cyclohexyl-2,2-difluoroethan-1-one with a minimum purity of 95% (GC) . This specification provides a quantitative procurement benchmark that is comparable to or exceeds that of the widely used aryl analog 2-chloro-2,2-difluoroacetophenone, which is also offered at ≥95% purity . While purity alone does not constitute a differentiation driver, the availability of a defined purity threshold from multiple sources ensures consistent performance in subsequent synthetic steps without the need for pre-use purification .

Procurement Purity
Specification review
Min. 95% (GC)
Reduces impurity-related variability in multistep syntheses
Lot-specific assay may differ
Purity specification Procurement Quality control

Procurement-Driven Application Scenarios for 2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one


Synthesis of α,α-Difluoro-β-hydroxy Ketone Libraries via Reformatsky Chemistry

The compound serves as a key electrophilic partner in Reformatsky-type aldol reactions with diverse aldehydes, providing access to α,α-difluoro-β-hydroxy ketones bearing a cyclohexyl substituent [1]. The cyclohexyl group imparts distinct steric and lipophilic character to the resulting β-hydroxy ketone scaffold compared to phenyl-derived analogs, enabling systematic structure-activity relationship (SAR) exploration in medicinal chemistry programs [1].

Nucleophilic Displacement at the Chlorodifluoromethyl Carbon

The α-chlorine atom serves as a leaving group for nucleophilic substitution reactions, facilitating the introduction of amine, alkoxide, or thiol nucleophiles at the difluoromethylene position [1]. This reactivity differentiates the compound from non-chlorinated analogs such as 1-cyclohexyl-2,2-difluoroethanone, which cannot undergo analogous displacement chemistry [1].

Difluoromethylene Building Block for Cyclohexyl-Containing Pharmaceuticals

The combination of a cyclohexyl ring and a chlorodifluoromethylene ketone moiety provides a versatile building block for constructing fluorinated cyclohexyl derivatives that are prevalent in drug candidates targeting inflammatory and neurological pathways [1]. The compound's physical properties (density 1.229 g/cm³, boiling point ~198 °C) facilitate handling and purification in standard laboratory environments .

Application
Selection Property
Validation Focus
Reformatsky aldol library synthesis
Cyclohexyl steric/lipophilic profile
Aldol yield and substrate scope review
Nucleophilic substitution at CF₂Cl
α-Cl leaving group ability
Displacement efficiency with diverse nucleophiles
Fluorinated cyclohexyl drug scaffolds
Chlorodifluoromethyl ketone handle
Purification and handling compatibility
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